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Compound of Interest

Compound Name: 1,2"-O-dimethylguanosine

Cat. No.: B13856825

Introduction

This document provides a detailed protocol for the chemical synthesis of 1,2'-O-
dimethylguanosine phosphoramidite, a key building block for the incorporation of this
modified nucleoside into oligonucleotides via solid-phase synthesis. The presence of a methyl
group at the N1 position of guanine and at the 2'-hydroxyl of the ribose sugar can impart unique
structural and functional properties to RNA molecules. These modifications can influence base
pairing, protect against nuclease degradation, and modulate interactions with proteins and
other nucleic acids, making them valuable tools for therapeutic and research applications in the
fields of antisense oligonucleotides, siRNAs, and RNA-based drug development.

The synthesis involves a multi-step process commencing with the protection of the 5'-hydroxyl
and exocyclic N2-amino groups of 2'-O-methylguanosine, followed by the selective methylation
of the N1 position of the guanine base, and concluding with the phosphitylation of the 3'-
hydroxyl group to yield the final phosphoramidite monomer.
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Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-
methylguanosine

This protocol details the protection of the 5-hydroxyl and N2-amino groups of 2'-O-
methylguanosine.

Materials:

e 2'-O-methylguanosine

e Anhydrous Pyridine

e 4,4'-Dimethoxytrityl chloride (DMT-CI)
o Trimethylsilyl chloride (TMS-CI)
 Isobutyric anhydride

e Ammonia solution

e Dichloromethane (DCM)

o Methanol (MeOH)

Silica gel for column chromatography

Procedure:
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Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine to remove
residual water. Dissolve the dried residue in anhydrous pyridine and add TMS-CI. Stir the
reaction at room temperature until complete as monitored by Thin Layer Chromatography
(TLC).[1]

Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride. Allow the
reaction to stir until the acylation is complete.[1]

Deprotection of Silyl Groups: Quench the reaction by the addition of water, followed by an
ammonia solution. Stir the mixture at room temperature to facilitate the removal of the silyl
protecting groups.[1]

DMT Protection: After an appropriate aqueous workup, dissolve the resulting N2-isobutyryl-
2'-O-methylguanosine in anhydrous pyridine. Add DMT-CI to the solution and stir at room
temperature until the reaction is complete.[1]

Purification: Quench the reaction with methanol and evaporate the solvent under reduced
pressure. The crude product is then purified by silica gel column chromatography using a
dichloromethane/methanol gradient to yield 5-O-DMT-N2-isobutyryl-2'-O-methylguanosine.

[1]

Protocol 2: Synthesis of 5'-O-DMT-N2-isobutyryl-1-
methyl-2'-O-methylguanosine

This protocol describes the selective N1-methylation of the protected guanosine derivative.

This procedure is adapted from a method for N1-alkylation of a guanosine phosphoramidite

under phase-transfer conditions.[2]

Materials:

5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine

Dichloromethane (CH2CI2)

Aqueous Sodium Hydroxide (NaOH)

Methyl lodide
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Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Reaction Setup: Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in
dichloromethane. Add an aqueous solution of sodium hydroxide to the mixture.

o Methylation: Add methyl iodide (10 equivalents) to the biphasic mixture and stir vigorously at
room temperature for 25 minutes. Monitor the reaction progress by TLC.[2]

e Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate
solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium
sulfate.

 Purification: Concentrate the organic layer under reduced pressure. Purify the crude product
by flash column chromatography on silica gel to isolate the desired 5'-O-DMT-N2-isobutyryl-
1-methyl-2'-O-methylguanosine.[2]

Protocol 3: Synthesis of 1,2'-O-dimethylguanosine
Phosphoramidite

This protocol outlines the final phosphitylation step to generate the desired phosphoramidite
monomer.

Materials:
¢ 5-0O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine
e Anhydrous Dichloromethane (DCM)

» N,N-Diisopropylethylamine (DIPEA)
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e 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography

e Hexane, Ethyl Acetate, and Triethylamine for chromatography
Procedure:

e Phosphitylation Reaction: Dissolve the dried 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-
methylguanosine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
Add DIPEA, followed by the slow addition of 2-cyanoethyl N,N-
diisopropylchlorophosphoramidite. Stir the reaction at room temperature for 1.5 hours or until
completion is confirmed by TLC.[1]

o Workup: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate
the organic layer, wash with brine, and then dry over anhydrous sodium sulfate.[1]

 Purification: Concentrate the organic layer under reduced pressure. The crude product is
purified by flash column chromatography on silica gel using a gradient of hexane/ethyl
acetate containing a small percentage of triethylamine to yield the final 1,2'-O-
dimethylguanosine phosphoramidite.[1] The purified product should be stored under an
inert atmosphere at low temperatures to prevent degradation.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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